

HDAC-IN-27 dihydrochloride solubility in DMSO and aqueous buffers

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Compound of Interest

Compound Name: HDAC-IN-27 dihydrochloride

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Application Notes and Protocols: HDAC-IN-27 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of **HDAC-IN-27 dihydrochloride** in Dimethyl Sulfoxide (DMSO) and aqueous buffers. Understanding the solubility of this potent and selective Class I histone deacetylase (HDAC) inhibitor is crucial for accurate experimental design and the generation of reliable and reproducible data in preclinical research.

Introduction

HDAC-IN-27 dihydrochloride is a potent, orally active, and selective inhibitor of Class I HDACs, with IC50 values in the low nanomolar range for HDAC1, HDAC2, and HDAC3.[1][2][3] It has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines by inducing apoptosis and histone acetylation.[1][2][3] Given its therapeutic potential, accurate preparation of stock and working solutions is paramount for in vitro and in vivo studies. This document outlines the solubility characteristics of HDAC-IN-27 dihydrochloride and provides standardized protocols for its dissolution and use in common experimental settings.



Data Presentation: Solubility of HDAC-IN-27 Dihydrochloride

Precise solubility data for **HDAC-IN-27 dihydrochloride** is not publicly available. The following table provides a template for researchers to populate as they determine the solubility in their specific laboratory conditions. For context, a product data sheet for a different HDAC inhibitor, HDAC-IN-4, indicates a solubility of 50 mg/mL in DMSO, which can be achieved with ultrasonic treatment and warming to 60°C.[4] Another HDAC inhibitor, SAHA, is soluble at approximately 20 mg/mL in DMSO and about 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[5]

Solvent/Buffer System	Estimated Solubility (mg/mL)	Estimated Molar Equivalent (mM)*	Notes
DMSO	To be determined	To be determined	Sonication or gentle warming may be required for complete dissolution.
Water	To be determined	To be determined	Solubility is expected to be low.
Phosphate-Buffered Saline (PBS, pH 7.4)	To be determined	To be determined	Low solubility is anticipated. Prepare fresh and observe for precipitation.
Cell Culture Medium (e.g., RPMI-1640)	To be determined	To be determined	The final DMSO concentration should be kept low (typically <0.5%) to minimize cytotoxicity.

^{*}Based on a molecular weight of 423.34 g/mol for HDAC-IN-27 dihydrochloride.[1]

Experimental Protocols



Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **HDAC-IN-27 dihydrochloride** in DMSO, a common solvent for organic compounds.[6]

Materials:

- HDAC-IN-27 dihydrochloride powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath sonicator (optional)

Procedure:

- Equilibrate the **HDAC-IN-27 dihydrochloride** powder to room temperature before opening the vial to prevent moisture condensation.
- Weigh the desired amount of the compound using a calibrated analytical balance.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.[6]
- Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term stability.



Protocol 2: Determination of Kinetic Solubility in Aqueous Buffers

This protocol provides a general method to assess the kinetic solubility of **HDAC-IN-27 dihydrochloride** in an aqueous buffer, which is critical for in vitro assays.[7][8][9]

Materials:

- 10 mM stock solution of HDAC-IN-27 dihydrochloride in DMSO
- Desired aqueous buffer (e.g., PBS, pH 7.4)
- 96-well clear-bottom microplate
- Multichannel pipette
- Plate reader capable of measuring absorbance (turbidity)

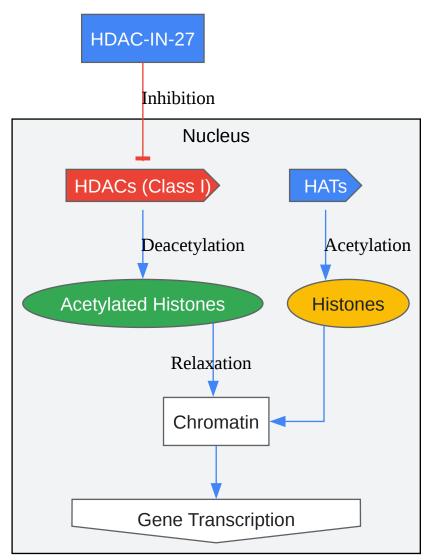
Procedure:

- Prepare a serial dilution of the 10 mM stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
- Add a larger volume (e.g., 198 μL) of the desired aqueous buffer to the wells of a new 96well plate.
- Add a small volume (e.g., 2 μL) of each DMSO concentration from the serial dilution to the corresponding wells containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
- Include control wells containing only the aqueous buffer and the highest concentration of DMSO used.
- Seal the plate and incubate at room temperature for 1-2 hours to allow the system to equilibrate.
- Visually inspect the plate for any signs of precipitation.



- To quantify precipitation, measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
- The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control well.

Mandatory Visualizations Signaling Pathway

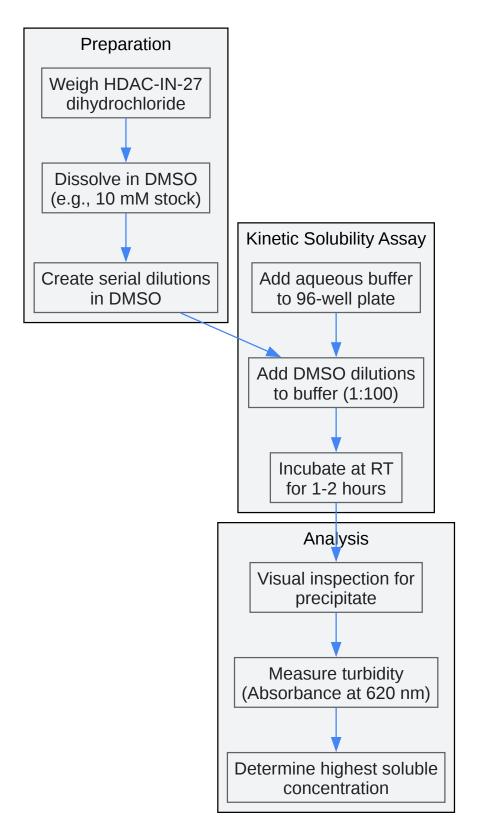


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Caption: Simplified signaling pathway of HDAC inhibition by HDAC-IN-27.



Experimental Workflow



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Caption: Experimental workflow for determining the kinetic solubility of HDAC-IN-27.

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